(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone
Overview
Description
(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C18H14BrNO and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Kimbaris and Varvounis (2000) described a method for synthesizing pyrrolo[1,2-b]cinnolin-10-one, a derivative of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone, which could have potential applications in medicinal chemistry and materials science (Kimbaris & Varvounis, 2000).
Isomorphous Structures in Heterocyclic Compounds : A study by Swamy et al. (2013) examined the isomorphous structures of certain heterocyclic compounds, including analogs of this compound. This research highlights the significance of structural analysis in designing new compounds (Swamy et al., 2013).
One-Pot Synthesis Method : Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a pyrrole derivative, which emphasizes the economic viability of synthesizing such compounds (Kaur & Kumar, 2018).
Biological and Medicinal Applications
Antimicrobial Evaluation : Reddy and Reddy (2016) synthesized a series of compounds derived from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and evaluated their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Reddy & Reddy, 2016).
Synthesis and Memory Properties in Polyimides : Gao et al. (2023) investigated the synthesis of polyimides using derivatives of (4-bromophenyl)(3,5-diaminophenyl)methanone, revealing its potential in memory storage applications in electronics (Gao et al., 2023).
PET Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a tracer compound related to this compound for potential use in PET imaging for Parkinson's disease, showcasing its application in neurological research (Wang et al., 2017).
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQLCFIHCHQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187425 | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478031-45-7 | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478031-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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